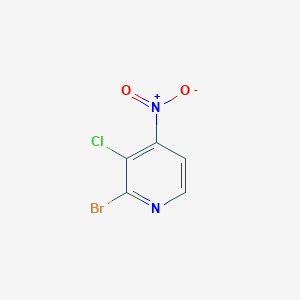

2-Bromo-3-chloro-4-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDWIGKURABZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-chloro-4-nitropyridine

This guide provides a comprehensive and technically detailed methodology for the synthesis of 2-Bromo-3-chloro-4-nitropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of bromo, chloro, and nitro functionalities on the pyridine ring offers a versatile scaffold for a variety of coupling and substitution reactions.[1] This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the underlying chemical principles and experimental considerations.

Strategic Importance of this compound

The pyridine nucleus is a ubiquitous motif in a vast array of biologically active compounds.[2] The specific arrangement of substituents in this compound makes it a particularly valuable building block. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, primarily at the 4-position. The presence of two distinct halogen atoms, bromine and chlorine, at the 2- and 3-positions respectively, allows for selective and sequential functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space around a core scaffold.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of this compound commences with the commercially available 2-bromo-3-chloropyridine. The core transformation is the regioselective nitration of this starting material. The directing effects of the existing substituents are paramount in determining the outcome of the electrophilic aromatic substitution.

The bromine and chlorine atoms are deactivating, ortho-, para-directing groups. However, in pyridine chemistry, the ring nitrogen is strongly deactivating and directs electrophiles to the 3- and 5-positions. The combination of these electronic effects suggests that nitration will preferentially occur at the 4-position, which is para to the bromine atom and meta to the chlorine atom and the ring nitrogen.

Experimental Protocol: Nitration of 2-Bromo-3-chloropyridine

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-3-chloropyridine | ≥97% | Sigma-Aldrich or equivalent | Starting material.[3] |

| Fuming Nitric Acid | ≥90% | Nitrating agent. | |

| Concentrated Sulfuric Acid | 98% | Catalyst and solvent. | |

| Dichloromethane (DCM) | ACS Grade | Extraction solvent. | |

| Saturated Sodium Bicarbonate Solution | For neutralization. | ||

| Anhydrous Magnesium Sulfate | Drying agent. | ||

| Crushed Ice | For quenching. |

3.2. Equipment

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer.

-

Ice-salt bath.

-

Separatory funnel.

-

Rotary evaporator.

-

Standard laboratory glassware.

3.3. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask, place 2-bromo-3-chloropyridine (10.0 g, 51.9 mmol). Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (40 mL) to the flask with continuous stirring, ensuring the temperature is maintained below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (6.0 mL, ~140 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-bromo-3-chloropyridine in sulfuric acid over a period of 30-45 minutes.[4] The internal temperature must be strictly maintained between 0 °C and 5 °C during the addition.[4]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1).

-

Quenching: Carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. This will precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

3.4. Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts.

Mechanistic Considerations and Causality

The choice of a strong acid medium (concentrated H₂SO₄) is crucial as it protonates the pyridine nitrogen, further deactivating the ring towards electrophilic attack. However, it also serves to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

The regioselectivity of the nitration is governed by the interplay of the directing effects of the substituents and the pyridine nitrogen. The 4-position is the most favorable site for electrophilic attack due to resonance stabilization of the sigma complex intermediate.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the nitro group.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Melting Point: A sharp melting point is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This guide provides a robust and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently prepare this valuable synthetic intermediate for their drug discovery and development programs. The self-validating nature of the protocol, coupled with rigorous in-process monitoring and final product characterization, ensures the synthesis of high-quality material.

References

-

Exploring the Synthesis Potential of 2-Bromo-4-nitropyridine. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

Sources

2-Bromo-3-chloro-4-nitropyridine safety data sheet (SDS)

Handling, Reactivity, and Safety Protocols for Advanced Synthesis

Part 1: Chemical Identity & Physiochemical Profile[2]

2-Bromo-3-chloro-4-nitropyridine is a highly functionalized heterocyclic building block.[1][2] Its structural uniqueness lies in the dense substitution pattern on the pyridine ring, offering three distinct vectors for orthogonal functionalization: the electrophilic C2-Bromine, the sterically crowding C3-Chlorine, and the labile, highly activated C4-Nitro group.[1][2]

Structural Specifications

| Property | Detail |

| Systematic Name | This compound |

| Molecular Formula | C₅H₂BrClN₂O₂ |

| Molecular Weight | 237.44 g/mol |

| Structural Class | Polysubstituted Pyridine / Nitroaromatic |

| Key Functional Groups | Aryl Bromide (C2), Aryl Chloride (C3), Nitro (C4) |

Physiochemical Properties (Predicted/Analog-Based)

Note: Due to the specialized nature of this isomer, properties are derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 2-bromo-4-nitropyridine).[1][2]

| Parameter | Value / Characteristic | Implication for Handling |

| Physical State | Solid (Crystalline powder) | Dust inhalation hazard.[1][2][3] |

| Color | Pale yellow to light brown | Darkening indicates decomposition/oxidation.[2] |

| Melting Point | 65–75 °C (Estimated) | Store below 30°C to prevent fusion/caking.[2] |

| Solubility | DCM, DMSO, DMF, Ethyl Acetate | Lipophilic; penetrates gloves in solution.[1][2] |

| Stability | Heat & Light Sensitive | Nitro group hazard: Potential for energetic decomposition if heated under confinement.[2] |

Part 2: Hazard Assessment & Toxicology (GHS)[2][5]

Critical Warning: As a nitro-halogenated pyridine, this compound possesses "Alert Structures" for both high reactivity and toxicity.[1][2] Treat as a Mutagenic and Sensitizing agent until proven otherwise.[1][2]

GHS Classification (Derived)

Based on read-across from 2-Bromo-4-nitropyridine and 2-Chloro-3-nitropyridine:

-

Signal Word: DANGER

-

Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.[2][3]

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[2][3]

-

Serious Eye Damage: Category 1 (H318) - Causes serious eye damage (Corrosive potential due to hydrolysis of halogens).[2]

-

Germ Cell Mutagenicity: Category 2 (H341) - Suspected of causing genetic defects (Nitroaromatic moiety).[1][2]

Toxicology Insight

The presence of the nitro group adjacent to halogens enhances the electrophilicity of the ring.[1][2]

-

Mechanism of Action: The compound is a potent alkylating agent.[1][2] It can react with biological nucleophiles (cysteine residues in proteins, DNA bases) via Nucleophilic Aromatic Substitution (

), leading to cellular toxicity and immune sensitization.[2]

Part 3: Strategic Reactivity & Synthesis[2][4]

For the drug discovery chemist, the value of this compound lies in its Regioselective Orthogonality .[1][2] The three substituents can be manipulated sequentially.

The Reactivity Hierarchy[1][2]

-

C4-Nitro Group (

): The most reactive site.[1][2] The nitro group at C4 is highly activated by the ring nitrogen (para-position).[2] It is a "super-leaving group" in this context, often displaced faster than the C2-Bromine by hard nucleophiles (alkoxides, amines).[1][2] -

C2-Bromine (Pd-Catalysis/

): Activated by the adjacent Nitrogen.[1][2] Ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2] -

C3-Chlorine (Steric/Electronic): The least reactive.[2] Usually remains intact to provide steric bulk or lipophilicity in the final drug candidate, or requires specialized catalysts (e.g., Ni-mediated) to displace.[1][2]

Visualization of Reaction Pathways

The following diagram illustrates the logical flow of functionalization, highlighting the competition between the C2 and C4 positions.

Caption: Orthogonal functionalization logic. Path A (C4 displacement) is kinetically favored by hard nucleophiles.[2]

Part 4: Operational Safety & Protocols

Storage and Stability[1]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen .[1][2] The C-Br bond can be light-sensitive; the nitro group is sensitive to shock/heat if dry.[1][2]

-

Incompatibility: Strong bases (exothermic polymerization risk), reducing agents (violent reaction with nitro group), and transition metals (unless in controlled catalysis).[2]

Handling Protocol (Step-by-Step)

Objective: Safely weigh and transfer 500mg for a reaction.

-

PPE Setup: Butyl rubber gloves (double gloved), chemical splash goggles, lab coat, and respiratory protection (N95 or fume hood sash at lowest working height).[1][2]

-

Preparation: Allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation (hydrolysis risk).

-

Weighing: Use an anti-static weighing boat. Do not use metal spatulas (risk of scratching/sparking or metal contamination); use PTFE or ceramic.[2]

-

Solubilization: Dissolve immediately in the reaction solvent (e.g., DCM or DMF). Do not leave the solid exposed to air.[1][2][5]

-

Decontamination: Wipe the balance area with a 10% sodium thiosulfate solution (to quench potential alkylating residues) followed by ethanol.[1][2]

Emergency Response

-

Skin Contact: Immediate wash with PEG-400 (polyethylene glycol) if available, followed by soap and water.[1][2] PEG helps solubilize the lipophilic halide.[1][2]

-

Spill (Solid): Do not sweep (dust generation).[2] Cover with wet sand or vermiculite, then scoop into a waste container.[1][2]

-

Fire: Emits toxic fumes of NOx, HCl, HBr, and HCN .[1][2] Use CO2 or dry chemical.[1][2][4] Do not use high-pressure water streams (scatter risk).[1][2]

Part 5: Waste Management & Environmental[2]

This compound is likely Very Toxic to Aquatic Life with Long Lasting Effects (H410) due to the halogen/nitro combination.[2]

-

Segregation: High Hazard Organic Waste (Halogenated).[2]

-

Quenching: Reaction mixtures containing unreacted starting material should be treated with an amine scavenger (e.g., morpholine) to consume the electrophile before disposal.[2]

-

Disposal: Incineration at >1000°C with scrubber systems for NOx and Halides.[1][2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for 2-Bromo-4-nitropyridine. Retrieved from [Link]

-

Schlosser, M., et al. (2005). Halogen/Metal Permutation of 2-, 3-, and 4-Halopyridines.[1][2] Journal of Organic Chemistry.[1][2] (Discusses regioselectivity of halopyridines).

-

European Chemicals Agency (ECHA). C&L Inventory: 2-Chloro-3-nitropyridine.[1][2] Retrieved from [Link][2]

- Jubilant Ingrevia.2-Bromopyridine Safety Data Sheet. (Reference for general bromopyridine handling).

Sources

- 1. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 2. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]

- 5. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity of 2-Bromo-3-chloro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

2-Bromo-3-chloro-4-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in organic synthesis. Its unique arrangement of a pyridine core substituted with two distinct halogen atoms and a strongly electron-withdrawing nitro group imparts a rich and tunable reactivity profile. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this versatile molecule, with a focus on leveraging its properties for the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research.

The pyridine moiety is a ubiquitous feature in many biologically active compounds, and the strategic placement of reactive handles on this scaffold allows for diverse downstream functionalization.[1] The presence of both a bromine and a chlorine atom offers opportunities for selective transformations, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The 4-nitro group plays a crucial role in activating the pyridine ring towards nucleophilic attack, significantly influencing the regioselectivity of these reactions.

This guide will delve into the key aspects of this compound chemistry, providing not only theoretical insights but also practical, field-proven experimental guidance.

Synthesis of this compound

A likely synthetic pathway would begin with the nitration of a 2,3-dihalopyridine. For instance, starting with 2,3-dichloropyridine, nitration would likely yield a mixture of isomers. The directing effects of the existing chloro groups and the pyridine nitrogen would need to be carefully considered to optimize the formation of the desired 4-nitro isomer. Subsequent selective bromination or a halogen exchange reaction could then be employed to introduce the bromine at the 2-position.

Alternatively, one could envision a route starting from a pyridine-N-oxide, which can facilitate nitration at the 4-position.[2] Subsequent halogenation and deoxygenation steps would then lead to the target molecule.

Caption: Plausible synthetic route to this compound.

Core Reactivity: A Tale of Two Halogens and an Activating Group

The reactivity of this compound is dominated by two principal reaction pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The regioselectivity of these transformations is a key consideration for synthetic planning.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 4-position strongly activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it. In this case, both the 2- and 3-positions are activated. The general mechanism for an SNAr reaction involves the formation of a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group.

Caption: Generalized workflow for an SNAr reaction.

Regioselectivity in SNAr Reactions:

The question of which halogen is preferentially displaced is nuanced. Several factors come into play:

-

Leaving Group Ability: In many SNAr reactions, the rate-determining step is the departure of the leaving group. Generally, bromide is a better leaving group than chloride due to the weaker C-Br bond.

-

Electrophilicity of the Carbon Center: The inductive effect of the more electronegative chlorine atom can render the C-3 position slightly more electrophilic than the C-2 position.

-

Steric Hindrance: The bromine atom at the 2-position is adjacent to the pyridine nitrogen, which could introduce some steric hindrance to the approaching nucleophile compared to the chlorine at the 3-position.

-

Nucleophile and Reaction Conditions: The nature of the nucleophile and the solvent can significantly influence the regioselectivity.

For many common nucleophiles such as amines and alkoxides, it is often observed that the more reactive C-Br bond is cleaved preferentially. However, under certain conditions, particularly with soft nucleophiles, substitution at the C-Cl position can be favored.

Illustrative SNAr Reactions:

| Nucleophile | Expected Major Product | Typical Conditions |

| Amine (e.g., Morpholine) | 2-Morpholino-3-chloro-4-nitropyridine | Polar aprotic solvent (e.g., DMF, DMSO), base (e.g., K₂CO₃), elevated temperature.[5] |

| Alkoxide (e.g., NaOMe) | 2-Methoxy-3-chloro-4-nitropyridine | Corresponding alcohol as solvent or a polar aprotic solvent, room temperature to reflux. |

| Thiolate (e.g., NaSMe) | 2-(Methylthio)-3-chloro-4-nitropyridine | Polar aprotic solvent (e.g., DMF), room temperature. |

Experimental Protocol: A Representative SNAr Reaction with an Amine

The following is a generalized protocol for the reaction of this compound with an amine, based on established procedures for similar substrates.[5]

-

To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or NMP, 0.5 M), add the amine nucleophile (1.1-1.5 eq) and a base such as K₂CO₃ or DIPEA (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo and chloro substituents on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for halogens in the oxidative addition step of the catalytic cycle is I > Br > Cl.[6] This suggests that the C-Br bond at the 2-position of this compound will be significantly more reactive than the C-Cl bond at the 3-position, allowing for highly regioselective transformations.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound. Due to the differential reactivity of the halogens, this compound is expected to undergo selective coupling at the 2-position.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is generalized from established procedures for the Suzuki coupling of bromopyridines.[7][8]

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the 2-aryl-3-chloro-4-nitropyridine.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, this reaction is expected to proceed with high regioselectivity at the 2-position of this compound.[9][10]

Experimental Protocol: A Representative Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of bromo- and chloropyridines.[9]

-

To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the residue by column chromatography to afford the 2-alkynyl-3-chloro-4-nitropyridine product.

Illustrative Cross-Coupling Reactions:

| Reaction | Coupling Partner | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | 2-Phenyl-3-chloro-4-nitropyridine |

| Sonogashira | Phenylacetylene | 2-(Phenylethynyl)-3-chloro-4-nitropyridine |

| Buchwald-Hartwig | Aniline | 2-(Phenylamino)-3-chloro-4-nitropyridine |

| Stille | Tributyl(vinyl)stannane | 2-Vinyl-3-chloro-4-nitropyridine |

Applications in Drug Discovery and Materials Science

The unique reactivity profile of this compound makes it a highly valuable intermediate in the synthesis of complex organic molecules with important applications.

Pharmaceutical Intermediates:

The pyridine scaffold is a common motif in a vast array of pharmaceuticals. The ability to selectively functionalize the 2- and 3-positions of the pyridine ring, coupled with the potential for further modification of the nitro group (e.g., reduction to an amine), makes this compound a powerful tool in drug discovery.[1] In particular, substituted pyridines are frequently found in kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond interaction with the hinge region of the kinase active site. The selective introduction of various substituents via the reactions described above allows for the fine-tuning of potency and selectivity of these inhibitors.

Materials Science:

The extended π-systems that can be generated through cross-coupling reactions make derivatives of this compound of interest in the field of materials science. The resulting conjugated systems can exhibit interesting photophysical and electronic properties, making them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Conclusion

This compound is a versatile and highly reactive building block with significant potential in modern organic synthesis. Its well-defined regioselectivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, driven by the interplay of the two different halogen atoms and the activating nitro group, allows for the controlled and predictable synthesis of a wide range of complex pyridine derivatives. The applications of these derivatives, particularly in the realm of medicinal chemistry, underscore the importance of this compound as a key synthetic intermediate. This guide has provided a comprehensive overview of its reactivity, offering both the theoretical underpinnings and practical guidance to enable researchers to effectively harness the synthetic potential of this valuable molecule.

References

- CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide.

-

Exploring the Synthesis Potential of 2-Bromo-4-nitropyridine. [Link]

-

Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap. [Link]

-

Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap. [Link]

-

2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem. [Link]

-

Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. [Link]

-

Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions - ResearchGate. [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. [Link]

- CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google P

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane - Doc Brown's Chemistry. [Link]

-

Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. [Link]

- US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google P

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Introduction: Strategic C-C Bond Formation on a Privileged Scaffold

An In-Depth Guide to the Regioselective Suzuki Coupling of 2-Bromo-3-chloro-4-nitropyridine

The pyridine ring is a cornerstone structural motif in modern drug design, present in a significant percentage of FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a "privileged scaffold" in medicinal chemistry. Among the vast array of functionalized pyridines, nitropyridines stand out as exceptionally versatile precursors for creating complex, biologically active molecules.[1][3] The strong electron-withdrawing nature of the nitro group activates the pyridine ring for various transformations and can be readily converted into other essential functional groups.[1]

This application note provides a comprehensive technical guide to the Suzuki-Miyaura cross-coupling reaction using this compound. This dihalogenated substrate presents a fascinating and synthetically valuable challenge in regioselectivity. The ability to selectively functionalize one halogenated position over the other opens a pathway for sequential, site-specific modifications, thereby enabling the rapid construction of diverse molecular libraries for drug discovery and development.[3][4]

We will explore the mechanistic underpinnings that govern the reaction's selectivity, provide a detailed and robust experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel chemical entities.

The Core Challenge: Understanding Regioselectivity

The central scientific question when using a dihalogenated substrate like this compound is: which carbon-halogen bond will react first? The outcome is dictated by the kinetics of the rate-determining step in the Suzuki coupling catalytic cycle: the oxidative addition of the palladium(0) catalyst to the aryl halide.[5]

Several factors influence the rate of oxidative addition:

-

Carbon-Halogen Bond Strength: The reactivity of halogens in palladium-catalyzed couplings follows a well-established trend: I > Br > Cl.[5][6] This is due to the decreasing bond dissociation energy down the group, making the C-Br bond inherently more susceptible to cleavage by the palladium catalyst than the C-Cl bond.

-

Electronic Effects: The pyridine nitrogen is electron-withdrawing, creating a partial positive charge (δ+) on the α-carbons (C2 and C6).[7] This polarization makes the C-X bond at the C2 position more electron-deficient and, consequently, more reactive towards the electron-rich Pd(0) catalyst.[7] The potent electron-withdrawing nitro group at the C4 position further modulates the electronic landscape of the entire ring.

-

Steric Hindrance: While less of a factor in this specific substrate, steric bulk near a reaction site can hinder the approach of the bulky palladium catalyst, favoring reaction at a less congested position.

For this compound, these principles converge to a predictable outcome. The C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step.[5] Furthermore, this bond is located at the C2 position, which is electronically activated by the ring nitrogen.[7] Therefore, the Suzuki coupling is expected to proceed with high regioselectivity at the C2-Bromo position .

This selective reactivity is a powerful synthetic tool, leaving the C3-Chloro position intact for subsequent downstream functionalization, such as a second, different cross-coupling reaction or nucleophilic aromatic substitution.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-understood catalytic cycle involving a palladium catalyst.[5][8][9] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Yoneda Labs [yonedalabs.com]

Application Note: Regioselective Buchwald-Hartwig Amination of 2-Bromo-3-chloro-4-nitropyridine

This Application Note is designed for the precise functionalization of 2-Bromo-3-chloro-4-nitropyridine , a high-value scaffold in kinase inhibitor development. It addresses the specific challenges of regioselectivity (Br vs. Cl) and chemoselectivity (Nitro tolerance) inherent to this poly-functionalized heterocycle.

Part 1: Strategic Analysis & Mechanistic Rationale

The Substrate Challenge

This compound presents a "perfect storm" of reactivity. It contains three electrophilic sites and a strong electron-withdrawing nitro group, creating a competition between Nucleophilic Aromatic Substitution (

-

C2-Bromine: Highly activated by the adjacent pyridine nitrogen (

-position). The C–Br bond is the weakest halogen bond, making it the preferred site for Oxidative Addition ( -

C3-Chlorine: Sterically crowded (sandwiched between Br and

). While activated by the ortho-nitro group, the stronger C–Cl bond makes it kinetically slower to react in both -

C4-Nitro: A critical bystander. It strongly withdraws electron density, activating the ring for nucleophilic attack but also posing a risk of catalyst poisoning or reduction if reaction conditions are too reducing.

Why Buchwald-Hartwig over ?

While

The Buchwald-Hartwig Advantage:

-

Regiocontrol: Palladium undergoes oxidative addition almost exclusively at the C–Br bond (C2) under controlled temperatures (

C), leaving the C–Cl bond intact for future diversification. -

Scope: Enables coupling with non-nucleophilic amines that are inert to

conditions. -

Mildness: Avoids the harsh bases (

,

Part 2: Experimental Protocol

Reaction Design & Reagent Selection[1]

| Component | Selection | Rationale |

| Catalyst Precursor | Robust, air-stable source of | |

| Ligand | Xantphos | A wide bite-angle bisphosphine. It facilitates the reductive elimination step, which is crucial for electron-deficient aryl halides to prevent formation of stable Pd-amido complexes. |

| Base | A mild, heterogeneous base. Unlike | |

| Solvent | 1,4-Dioxane | High boiling point, excellent solubility for the catalyst system, and compatible with carbonate bases. |

Step-by-Step Procedure

Scale: 1.0 mmol (approx. 237 mg of substrate) Target Concentration: 0.2 M

-

Preparation (Inert Atmosphere):

-

Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon or Nitrogen.

-

-

Reagent Charging:

-

Add This compound (237 mg, 1.0 mmol, 1.0 equiv).

-

Add Target Amine (1.2 mmol, 1.2 equiv). Note: If amine is a solid, add here. If liquid, add after solvent.

-

Add

(650 mg, 2.0 mmol, 2.0 equiv). Must be finely ground and dry. -

Add Xantphos (29 mg, 0.05 mmol, 5 mol%).

-

Add

(23 mg, 0.025 mmol, 2.5 mol% Pd).

-

-

Solvation & Degassing:

-

Add anhydrous 1,4-Dioxane (5.0 mL).

-

Critical Step: Sparge the mixture with Argon for 5 minutes (subsurface bubbling) to remove dissolved oxygen. Oxygen is the primary cause of catalyst death in this system.

-

-

Reaction:

-

Seal the vessel.[1]

-

Heat to 90°C in a pre-heated oil bath or heating block.

-

Stir vigorously (800+ rpm). The heterogeneous base requires efficient mixing.

-

Monitor by HPLC/UPLC at 2 hours. Conversion is typically complete within 4-6 hours.

-

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography (

). -

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc). The product is usually a yellow/orange solid due to the nitro-amine conjugation.

-

Part 3: Visualization of Reaction Logic

Catalytic Cycle & Selectivity Pathway

The following diagram illustrates the preferential oxidative addition at C2 and the competing side reactions to avoid.

Figure 1: Catalytic cycle highlighting the kinetic preference for C2-Br insertion over C3-Cl.

Troubleshooting Workflow

Decision tree for optimizing low yields or impurities.

Figure 2: Troubleshooting logic for common failure modes in nitropyridine couplings.

Part 4: Data Summary & Expectations

| Parameter | Standard Condition | Optimization Range | Impact |

| Temperature | 90°C | 70°C – 110°C | Higher temp increases rate but risks C3-Cl insertion or nitro reduction. |

| Base | Avoid alkoxides ( | ||

| Ligand | Xantphos | BINAP, BrettPhos | Xantphos is preferred for N-heterocycles; BrettPhos for primary amines. |

| Yield | 75-90% | - | Yields are typically high due to the activated nature of the C-Br bond. |

Critical Safety & Stability Note

-

Nitro Group Sensitivity: Do not use reducing metals (Fe, Zn) or formate sources in the workup, as the nitro group is prone to reduction to the amine or hydroxylamine.

-

Exotherm: The reaction can be exothermic upon initial heating. Ensure proper temperature control.

References

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Stroup, B. W., et al. (2007).[3] Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039-2042.[3] Retrieved from [Link]

-

Lumen Learning. (n.d.). Preparation of Amines. Retrieved from [Link]

Sources

Application Note: Modular Synthesis of Heterocyclic Scaffolds using 2-Bromo-3-chloro-4-nitropyridine

This Application Note is designed for medicinal chemists and process scientists utilizing 2-Bromo-3-chloro-4-nitropyridine (CAS 1805138-23-1) as a scaffold for drug discovery.

Introduction & Strategic Value

This compound is a high-value "tri-orthogonal" electrophile. Unlike standard pyridine synthons, it possesses three distinct reactive sites (2-Br, 3-Cl, 4-NO

The "Tri-Orthogonal" Reactivity Profile

Success with this scaffold requires understanding the kinetic hierarchy of its reactive sites.

| Position | Functional Group | Reactivity Mode | Relative Reactivity | Notes |

| C-2 | Bromine | S | High | Most activated site due to ortho-N and para-NO |

| C-4 | Nitro | S | Medium-High | Nitro is a potent leaving group (denitration) or reducible to amine. Sterically hindered by 3-Cl. |

| C-3 | Chlorine | Cross-Coupling | Low | Least reactive towards S |

Reactivity Map & Decision Tree

The following logic gate diagram illustrates the sequential functionalization pathways.

Figure 1: Strategic decision tree for functionalizing this compound. Path A is the standard route for diversity generation.

Detailed Experimental Protocols

Protocol A: Regioselective C-2 Amination (S Ar)

This protocol yields 2-amino-3-chloro-4-nitropyridine derivatives. The 2-position is selectively attacked by amines at low temperatures due to the directing effect of the ring nitrogen and the para-nitro group.

Reagents:

-

Precursor: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

-

Solvent: Anhydrous THF or DMF

Procedure:

-

Preparation: Dissolve this compound (1.0 g, 4.2 mmol) in anhydrous THF (10 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Addition: Add DIPEA (0.82 g, 6.3 mmol) followed by the dropwise addition of the amine (4.6 mmol).

-

Critical Control Point: Maintain temperature < 5°C to prevent competition from C-4 denitration.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (usually 30-50% EtOAc/Hexane). The product typically appears as a bright yellow/orange spot.

-

Workup: Quench with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Flash chromatography (SiO

, Hexane/EtOAc gradient).-

Yield Expectation: 85-95%.

-

Protocol B: Reduction to 2,4-Diamino Scaffold

Converting the 4-nitro group to an amine creates a 2,4-diamino-3-chloropyridine , a precursor for imidazo-fused systems.

Reagents:

-

Substrate: 2-Substituted-3-chloro-4-nitropyridine

-

Reductant: Iron powder (5.0 equiv) / NH

Cl (5.0 equiv) -

Solvent: Ethanol/Water (4:1)

Procedure:

-

Suspend the nitro substrate in EtOH/H

O (4:1, 0.1 M concentration). -

Add Iron powder and solid NH

Cl. -

Heat to 80°C with vigorous stirring for 2-4 hours.

-

Note: Avoid catalytic hydrogenation (H

/Pd) if you wish to retain the 3-chloro substituent, as hydrodehalogenation is a risk. Iron reduction is chemoselective.

-

-

Filter hot through Celite to remove iron residues. Wash with MeOH.

-

Concentrate the filtrate. Neutralize with sat. NaHCO

if necessary and extract with EtOAc/IPA (3:1).

Protocol C: Synthesis of 4-Functionalized 7-Azaindoles

This advanced route utilizes the 2-Br and 3-Cl handles to build the pyrrole ring after modifying the 4-position.

Concept:

-

Step 1: Displace 4-NO

with a nucleophile (e.g., Alkoxide or Amine) to install the C-4 substituent. Note: This requires forcing conditions or specific nucleophiles to override C-2 preference, or protection of C-2. -

Step 2: Sonogashira coupling at C-2 (Br) with a protected alkyne (e.g., TMS-acetylene).

-

Step 3: Cyclization with ammonia/amine onto C-3 (Cl).

Alternative (More Robust) Route:

-

Sonogashira Coupling: React this compound with TMS-acetylene at C-2 (Pd(PPh

) -

Cyclization: Treat the intermediate with alcoholic ammonia. The ammonia displaces the 3-Cl (activated by 4-NO

) and cyclizes with the alkyne to form the 4-nitro-7-azaindole . -

Functionalization: The 4-nitro group on the azaindole can now be reduced or displaced to yield the final target.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Mixture of Regioisomers (C2 vs C4) | Temperature too high during amine addition. | Conduct reaction at -10°C to 0°C. Use stoichiometric amine (1.0 equiv) and add slowly. |

| Loss of 3-Chlorine | Over-reduction during Nitro reduction. | Switch from H |

| Low Yield in Coupling | Catalyst poisoning by pyridine nitrogen. | Use "ligand-rich" conditions (e.g., XPhos, SPhos) or protect the amine/pyridine nitrogen if possible. |

References

-

General Reactivity of Halonitropyridines

-

Regioselectivity in S

Ar Reactions:- Wynne, J. H. et al. "Regioselective S Ar reactions of 2,4-dihalo-5-nitropyridines." Tetrahedron Letters, 2002.

-

BenchChem Technical Report: "Regioselectivity in Substituted Pyridine Reactions."

- Synthesis of Azaindoles from Pyridines: Song, J. J. et al. "A Practical Synthesis of 7-Azaindole from 2-Amino-3-iodopyridine." Journal of Organic Chemistry, 2002, 67, 3924. (Analogous chemistry applied to the 2-bromo-3-chloro scaffold).

-

Compound Data

-

PubChem CID: 72942787 (this compound).

-

Sources

Application Note: Large-Scale Synthesis of 2-Bromo-3-chloro-4-nitropyridine Derivatives

Executive Summary

The 2-halo-4-nitropyridine scaffold is a "privileged structure" in kinase inhibitor discovery, serving as a highly reactive electrophile for constructing fused heterocycles (e.g., azaindoles, imidazopyridines).[1] Specifically, 2-Bromo-3-chloro-4-nitropyridine represents a dense functionality node: it possesses three distinct reactive sites (C2-Br, C3-Cl, C4-NO₂) allowing for orthogonal functionalization.[1]

This Application Note details a robust, scalable 3-step synthesis of this compound starting from commercially available 2-bromo-3-chloropyridine.[1] Unlike traditional small-scale methods that rely on potentially hazardous neat fuming nitric acid, this protocol utilizes Urea Hydrogen Peroxide (UHP) for mild oxidation and a controlled mixed-acid nitration optimized for heat transfer, ensuring safety on multi-gram to kilogram scales.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the inherent deactivation of the pyridine ring. Direct nitration of 2-bromo-3-chloropyridine is sluggish and yields poor regioselectivity due to the electron-withdrawing halogen substituents.[1]

The Solution: N-Oxide Activation.

Oxidizing the pyridine nitrogen introduces a "push-pull" electronic system.[1] The N-oxide oxygen donates electron density via resonance (activating C2 and C4), while the nitrogen atom inductively withdraws electrons.[1] Since C2 is blocked by bromine, the C4 position becomes the primary nucleophilic site for attack by the nitronium ion (

Reaction Scheme (Graphviz)

Caption: Three-stage synthetic route utilizing N-oxide activation to install the nitro group at the C4 position.

Detailed Experimental Protocol

Step 1: N-Oxidation of 2-Bromo-3-chloropyridine

Objective: Activate the pyridine ring for electrophilic substitution.[1] Scale: 100 g Input

-

Reagents:

-

2-Bromo-3-chloropyridine (1.0 eq)[1]

-

Urea Hydrogen Peroxide (UHP) (2.5 eq)

-

Trifluoroacetic Anhydride (TFAA) (2.5 eq)

-

Dichloromethane (DCM) (10 vol)

-

Procedure:

-

Charge 2-Bromo-3-chloropyridine and UHP into a reactor containing DCM. Cool the suspension to 0°C.

-

Critical Step: Add TFAA dropwise over 2 hours. Note: The reaction of UHP and TFAA generates trifluoroperacetic acid in situ. This is exothermic.[1] Maintain internal temperature

.[1] -

Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by HPLC (Target: >98% conversion).

-

Quench: Cool to 0°C and slowly add aqueous sodium bisulfite (

) to destroy excess peroxide. Test with starch-iodide paper (must be negative).[1] -

Workup: Separate phases. Wash organic layer with sat.[1]

and brine.[1] Dry over -

Yield: Expect 90-95% of a white/off-white solid.[1]

Step 2: Regioselective Nitration

Objective: Install the nitro group at C4. Safety Alert: This step involves energetic intermediates.[1] On a large scale, verify cooling capacity before addition.[1]

-

Reagents:

-

2-Bromo-3-chloropyridine-1-oxide (from Step 1)[1]

-

Fuming Nitric Acid (

, >90%) (5.0 eq) -

Concentrated Sulfuric Acid (

) (5.0 eq)

-

Procedure:

-

Dissolve the N-oxide in

at 0°C. -

Add Fuming

dropwise, maintaining temperature -

Heat the mixture slowly to 60-70°C .

-

Mechanistic Insight: The protonated N-oxide is deactivated; heat is required to access the small population of free base or to overcome the activation energy barrier for the deactivated ring [1].

-

-

Stir for 4-6 hours. Monitor by HPLC.

-

Quench: Pour the reaction mixture onto crushed ice/water (5x volume) with vigorous stirring. The product typically precipitates as a yellow solid.[1]

-

Isolation: Filter the solid. Wash with copious water to remove acid.[1] Dry in a vacuum oven at 40°C.

-

Yield: Expect 60-75%.

Step 3: Deoxygenation (Reduction)

Objective: Restore the pyridine aromaticity.

-

Reagents:

-

This compound-1-oxide (from Step 2)[1]

-

Phosphorus Trichloride (

) (2.0 eq) -

Chloroform (

) or Toluene (10 vol)

-

Procedure:

-

Suspend the nitrated N-oxide in

under nitrogen. -

Add

dropwise at RT.[1] -

Heat to reflux (approx. 60-65°C) for 2-4 hours.

-

Quench: Cool to 0°C. Slowly pour into ice water containing

(pH adjustment to ~8). Caution: Hydrolysis of excess PCl3 generates HCl gas. -

Extraction: Extract with DCM. Dry and concentrate.

-

Purification: Recrystallization from Ethanol/Heptane or silica plug filtration if necessary.[1]

-

Final Yield: Expect 80-85% of This compound (Yellow crystalline solid).[1]

Process Safety & Hazard Control

Working with nitropyridines requires strict adherence to safety protocols.[1]

Safety Workflow (Graphviz)

Caption: Critical safety control points during the high-energy nitration phase.

Key Hazards:

-

Thermal Runaway: The nitration is exothermic.[1] In case of cooling failure, stop addition immediately.[1]

-

Shock Sensitivity: While 4-nitropyridine itself is generally stable, polynitrated by-products (if reaction temp is too high) can be shock-sensitive.[1] Do not overheat dry residues.[1]

-

Vesicant Properties: Halopyridines are severe skin irritants.[1] Use double gloving (Nitrile/Laminate).

Quality Control Specifications

| Test | Method | Specification |

| Appearance | Visual | Yellow to orange crystalline powder |

| Purity | HPLC (254 nm) | |

| Identity | 1H-NMR (DMSO-d6) | Conforms to structure (Singlet/Doublet patterns) |

| Identity | LC-MS | |

| Water Content | Karl Fischer | |

| Residual Solvents | GC-Headspace | Conforms to ICH limits |

Derivatization Guide: Reactivity Profiling

The This compound core is a "chemical chameleon."[1] The site of reaction depends on the nucleophile and conditions.[2]

-

SNAr at C4 (Nitro Displacement):

-

SNAr at C2 (Bromine Displacement):

References

-

Nitration of Pyridine N-Oxides

-

Nucleophilic Substitution Patterns

-

Safety Data

-

Commercial Availability & CAS Verification

(Note: Always verify specific lot safety data sheets before handling.)

Sources

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-3-chloro-4-nitropyridine

Ticket ID: BHA-NITRO-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Improving Yield & Selectivity in Highly Electron-Deficient Heterocycles

Diagnostic Overview: Why This Substrate Fails

You are working with 2-Bromo-3-chloro-4-nitropyridine , a scaffold that presents a "perfect storm" of reactivity challenges. High-throughput screening data suggests that low yields in this specific Buchwald-Hartwig (B-H) coupling usually stem from three competing failure modes rather than simple catalyst inactivity.

The Reactivity Hierarchy (The Trap)

The nitro group at C4 and the nitrogen atom in the ring create an extreme electron deficiency.

-

The SNAr Trap: The C2-Br position is so activated that nucleophilic aromatic substitution (SNAr) is the dominant background reaction. If your amine is even moderately nucleophilic, it may attack without palladium, potentially leading to uncontrolled exotherms or background side-reactions with the base.

-

Nitro-Group Poisoning: The nitro group can coordinate to Pd(0), retarding the catalytic cycle, or undergo competitive oxidative addition (denitrative coupling) if highly active ligands like BrettPhos are used at high temperatures.

-

Base-Mediated Decomposition: Strong alkoxide bases (NaOtBu) often attack the electron-deficient pyridine ring or the nitro group, leading to complex black tars (decomposition) before the coupling occurs.

Optimized Protocol (The "Golden" Standard)

Based on kinetic profiles of nitro-substituted heteroaryl halides.

Objective: Couple a weak nucleophile (e.g., amide, aniline, carbamate) to the C2 position while suppressing C3-Cl coupling and nitro-reduction.

| Component | Recommendation | Technical Rationale |

| Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Use Pd(OAc)₂ (2–5 mol%) for stability. Avoid Pd-halides if possible to keep the halide pool simple. |

| Ligand | Xantphos or BrettPhos | Xantphos (bite angle 111°) is preferred for general amines to enforce reductive elimination. BrettPhos is required for amides/weak nucleophiles but requires strict temp control (<100°C) to avoid denitrative side reactions. |

| Base | Cs₂CO₃ (Dry, micronized) | CRITICAL: Do NOT use NaOtBu. The pKa of Carbonate is sufficient for the catalytic cycle but low enough to prevent nucleophilic attack on the nitro-pyridine ring. |

| Solvent | 1,4-Dioxane or Toluene | Dioxane (anhydrous) is standard. Toluene is better if the product is highly soluble. Avoid DMF/DMAc (promotes SNAr background). |

| Temp | 80°C – 90°C | Do not exceed 100°C. Higher temps promote hydrodehalogenation and denitrative coupling. |

Step-by-Step Workflow

-

Inert Prep: Charge a reaction vial with this compound (1.0 equiv), Amine (1.1 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.05 equiv), and Xantphos (0.075 equiv).

-

Degassing: Seal and purge with Argon for 5 minutes. (Nitro groups are sensitive to oxidation intermediates; O₂ removal is vital).

-

Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration).

-

Activation: Heat to 80°C. Monitor by LCMS at 2 hours.

-

Checkpoint: If starting material remains but no byproduct forms, increase to 100°C.

-

Checkpoint: If "De-bromo" product (hydrodehalogenation) appears, lower temp to 70°C and increase concentration to 0.5 M.

-

Troubleshooting Logic (Decision Tree)

The following diagram illustrates the decision logic for diagnosing failure modes based on crude LCMS/NMR data.

Caption: Diagnostic workflow for failure modes in nitropyridine cross-coupling.

Comparative Data: Base & Ligand Effects[1]

The interaction between the base and the nitro-substrate is the most common failure point.

Table 1: Effect of Base on Yield (this compound + Morpholine) Conditions: 2 mol% Pd(OAc)₂, 3 mol% Xantphos, Dioxane, 80°C, 12h.

| Base | Yield (%) | Major Byproduct | Analysis |

| NaOtBu | 15% | Complex Decomposition | Strong base attacks the nitro-ring (Meisenheimer complex formation). |

| K₃PO₄ | 62% | Hydrolysis (OH-Pyridine) | Better, but trace water leads to hydroxylation of the C2-Br. |

| Cs₂CO₃ | 91% | None (<5% SNAr) | Optimal. Balanced basicity; poor nucleophile. |

| DBU | 45% | SNAr background | Soluble organic bases often promote the background nucleophilic attack. |

Frequently Asked Questions (FAQ)

Q: Can I just use SNAr (no Palladium) since the ring is so activated? A: Yes, if your amine is a good nucleophile (e.g., piperidine, primary alkyl amines). However, if you are coupling anilines, amides, or carbamates , SNAr will be sluggish or fail completely. The Pd-catalyst is required to lower the activation energy for these weaker nucleophiles. Warning: If you use SNAr conditions (high temp, no catalyst), you risk displacing the C3-Cl or the C4-NO₂ if the conditions are too harsh.

Q: I see a byproduct where the Nitro group is gone. What happened? A: You likely encountered Denitrative Coupling . Recent literature (Nakao et al.) shows that Pd/BrettPhos can oxidative insert into C-NO₂ bonds. Fix: Lower the temperature to <80°C. The C-Br bond is kinetically faster to insert than C-NO₂, so temperature control is your selectivity switch.

Q: Why Xantphos? Why not standard PPh₃? A: Monodentate ligands like PPh₃ are often insufficient for preventing the formation of stable Pd-Amine-Nitro chelates that arrest the cycle. Xantphos is a bidentate ligand with a wide bite angle that forces the Reductive Elimination step, which is often the rate-determining step in electron-deficient systems.

References

-

Mechanistic Insight on Nitro-Tolerance

-

Base Selection in Heterocycles

- Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides

- Source:J. Org. Chem.

- Context: Establishes Cs₂CO₃ as the superior base for preventing decomposition in electron-deficient, base-sensitive substr

-

General Buchwald-Hartwig Guide

Sources

Overcoming low reactivity of 2-Bromo-3-chloro-4-nitropyridine

Current Status: Online Topic: Overcoming Low Reactivity & Regioselectivity Issues Ticket Priority: High (Research Blockers)

The Reactivity Landscape: Diagnosis

Before attempting to force a reaction, you must understand why2-Bromo-3-chloro-4-nitropyridine (BCNP) appears unreactive. It is a molecule at war with itself: it is electronically activated but sterically crippled.

The "False Negative" Reactivity Profile

Users often report "low reactivity" when, in reality, they are facing steric lockout or catalyst poisoning .

-

The Steric Block (Position 3-Cl): The chlorine atom at C3 is the primary culprit. It exerts significant steric pressure on the C2-Bromine and the C4-Nitro group.

-

Consequence: In Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald), the bulky phosphine ligands required for oxidative addition cannot easily access the C2-Br bond.

-

Consequence: In

, nucleophiles attacking C2 face a "wall" from the adjacent chlorine.

-

-

The Electronic Trap (Position 4-NO2): The nitro group makes the ring electron-deficient (good for

), but it is also a potential leaving group.

Visualizing the Problem

Figure 1: Reactivity map showing how the 3-Chloro substituent sterically interferes with the 2-Bromo target, while the 4-Nitro group creates competing reaction pathways.

Module A: Troubleshooting (Nucleophilic Substitution)

Scenario: You are trying to displace the Bromine (C2) with an amine or alkoxide, but you see no reaction or the wrong product.

Critical Protocol Adjustments

| Variable | Standard Condition (Fails) | Optimized Condition (Works) | Why? |

| Solvent | THF, DCM, Ethanol | DMF, NMP, or DMSO | Polar aprotic solvents strip the solvation shell from the nucleophile, making it "naked" and aggressive enough to overcome the 3-Cl steric barrier. |

| Base | TEA, Pyridine | DIPEA (Hünig's Base) or | TEA can sometimes act as a nucleophile (forming quaternary salts). DIPEA is bulky and non-nucleophilic. |

| Temp | RT to 40°C | 80°C - 120°C | The 3-Cl steric block raises the activation energy ( |

| Regio-Control | Uncontrolled | Low Temp Addition (-20°C) | If displacing |

Validated Protocol: Sterically Hindered Amine Displacement

Target: Displacement of C2-Br with a secondary amine.

-

Preparation: Dissolve 1.0 eq of BCNP in anhydrous NMP (0.2 M concentration).

-

Base: Add 2.5 eq of DIPEA .

-

Nucleophile: Add 1.1 eq of the amine.

-

Execution:

-

Seal the vessel (microwave vial preferred).

-

Heat to 100°C for 2–4 hours.

-

Checkpoint: Monitor by LCMS. If 4-nitro displacement is observed (mass = Product - Br + NO2), lower temp to 60°C and extend time.

-

-

Workup: Pour into ice water. The product usually precipitates. If not, extract with EtOAc. Do not use acid workup; the pyridine nitrogen may protonate and trap the product in the aqueous phase.

Module B: Troubleshooting Pd-Catalyzed Couplings

Scenario: Suzuki or Buchwald-Hartwig coupling fails (0% conversion) or yields dehalogenated byproducts.

The "Buchwald" Solution

Standard catalysts like

You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

Recommended Catalyst Systems

| Component | Recommendation | Mechanism of Action |

| Ligand | XPhos or SPhos | SPhos is specifically designed for high activity with sterically hindered aryl chlorides/bromides. XPhos is excellent for general heteroaryl coupling. |

| Pre-catalyst | Provides the Pd(0) source. | |

| Base | Weaker bases like carbonate may not be sufficient. Phosphate is the gold standard for hindered Suzuki. | |

| Solvent | 1,4-Dioxane / Water (4:1) | The "wet" condition is crucial for the transmetallation step involving boronic acids. |

Decision Tree: Optimization Workflow

Figure 2: Step-by-step logic for rescuing failed cross-coupling reactions involving BCNP.

FAQ: Rapid Fire Troubleshooting

Q: I am getting a mixture of C2 and C4 substitution products. How do I fix this? A: This is a classic "Ambident Electrophile" problem. The C4-Nitro group is a leaving group (forming the 4-amino product).

-

Fix: Lower the temperature.[2] C2-Br displacement has a lower activation barrier than C4-NO2 displacement if the nucleophile is small. If the nucleophile is bulky, the 3-Cl pushes the reaction to C4.

-

Fix: Use a non-polar solvent (Toluene) if possible, which destabilizes the Meisenheimer complex required for nitro displacement.

Q: Can I reduce the Nitro group first?

A: Yes, but proceed with caution. Reducing

-

Impact: This will kill

reactivity at C2. -

Impact: This will improve Pd-coupling stability (less catalyst poisoning), but oxidative addition might be slower due to the electron-rich ring.

-

Strategy: Perform Pd-coupling first, then reduce the nitro group.

Q: My Suzuki coupling yields the de-brominated starting material (hydrodehalogenation). A: This indicates that Oxidative Addition happened, but Transmetallation failed.

-

Cause: Your boronic acid is likely protodeboronating (decomposing) before it can react.[3]

-

Fix: Switch to Potassium Trifluoroborate salts (

) . They are more stable and release the active boronic acid slowly.

References

-

BenchChem. (2025).[4] A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Retrieved from

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism & Examples. Retrieved from

-

National Institutes of Health (NIH). (2020). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from

-

TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Product Guide. Retrieved from

Sources

Removal of palladium catalyst from 2-Bromo-3-chloro-4-nitropyridine reaction mixtures

Topic: 2-Bromo-3-chloro-4-nitropyridine Reaction Mixtures Ticket ID: PD-REM-2B3C4N Status: Open Support Level: Tier 3 (Senior Application Scientist)

Diagnostic & Risk Assessment

Welcome to the Technical Support Center. You are likely dealing with a cross-coupling reaction mixture (Suzuki, Stille, or Sonogashira) involving This compound .

Before initiating any purification protocol, you must recognize the unique chemical hazards posed by this specific substrate. This is not a standard benzene derivative; it is a highly electron-deficient heterocycle.

Critical Substrate Analysis

-

The Trap: The pyridine ring is highly activated by the 4-nitro group. The C2-Bromine and C4-Nitro positions are extremely susceptible to Nucleophilic Aromatic Substitution (

) . -

The Consequence: Standard metal scavengers containing free amines (e.g., ethylenediamine functionalized silica) will attack your product, displacing the bromine or nitro group. This leads to massive yield loss and the formation of amino-pyridine impurities that are difficult to separate.[1]

-

The Challenge: Pyridine nitrogens coordinate strongly to Palladium (Pd), creating "kinetic traps" that resist standard washing.[1]

Regulatory Targets (ICH Q3D)

| Route of Administration | Permitted Daily Exposure (PDE) | Concentration Limit (10g daily dose) |

| Oral | 100 µ g/day | 10 ppm |

| Parenteral | 10 µ g/day | 1 ppm |

| Inhalation | 1 µ g/day | 0.1 ppm |

Strategic Solution: Scavenger Selection

Do NOT use amine-based scavengers.[1] Your strategy must rely on soft nucleophiles (Sulfur-based) that bind Pd(II) and Pd(0) without triggering

Recommended Scavengers

| Scavenger Type | Functionality | Compatibility Risk | Efficiency |

| SiliaMetS® Thiol | Propylthiol (-SH) | Low (Safe) | High for Pd(II) |

| SiliaMetS® DMT | Dimercaptotriazine | Low (Safe) | Very High for Pd(0)/Pd(II) |

| SiliaMetS® Thiourea | Thiourea | Low (Safe) | High |

| Amino/Diamine Silica | Free Amines (-NH2) | CRITICAL FAIL ( | N/A |

| Activated Carbon | Porous Carbon | Medium (Yield Loss) | Medium (Non-selective) |

Decision Logic Diagram

Figure 1: Decision tree for selecting compatible scavengers for electrophilic pyridine substrates.

Experimental Protocols

Protocol A: Functionalized Silica Treatment (Primary Method)

Best for: High-value intermediates where yield conservation is critical.

Reagents:

-

Crude reaction mixture (dissolved in EtOAc, THF, or Toluene).

-

SiliaMetS® Thiol or SiliaMetS® DMT (40-60 µm particle size).

Step-by-Step:

-

Quantification: Determine the theoretical amount of Pd in your mixture (based on catalyst loading).

-

Stoichiometry: Add 4 to 8 equivalents of scavenger relative to the residual Pd content (NOT the substrate).

-

Note: If Pd content is unknown, assume 100% of catalyst remains and use 10 wt% of scavenger relative to the crude mass.

-

-

Solvent Check: Ensure the product is fully dissolved. Avoid DMF/DMSO if possible, as they compete for Pd binding. Ethyl Acetate (EtOAc) is ideal.

-

Incubation: Stir the suspension at 25°C for 4–12 hours .

-

Warning: Do not heat above 50°C. The nitropyridine substrate may degrade or undergo side reactions at high temperatures.

-

-

Filtration: Filter the mixture through a pad of Celite® or a 0.45 µm membrane filter to remove the silica.

-

Wash: Wash the filter cake with 2 bed volumes of the reaction solvent to recover adsorbed product.

-

Analysis: Analyze the filtrate via ICP-MS or ICP-OES.

Protocol B: Activated Carbon Treatment (Budget Method)

Best for: Early-stage intermediates where some yield loss is acceptable.

Step-by-Step:

-

Dissolve the crude oil in a solvent where the product is highly soluble (e.g., THF).

-

Add Activated Carbon (e.g., Darco KB-G) at 5–10 wt% relative to the substrate.

-

Heat to 40°C and stir for 1–2 hours.

-

Critical Step: Filter while warm through Celite®. Carbon binds impurities tightly; if the solution cools, the product may precipitate onto the carbon, leading to losses.

-

Rinse the carbon cake extensively (3-4x volumes) with hot solvent.

Troubleshooting & FAQs

Q1: I used a diamine scavenger and my product spot disappeared on TLC. What happened?

A: You likely performed an

Q2: The Pd levels are still >50 ppm after treatment. Why? A: Pyridines are excellent ligands. The pyridine nitrogen is competing with the scavenger for the Palladium.

-

Fix 1: Increase scavenger loading to 10 equivalents.

-

Fix 2: Switch solvents. If you are in DMF or DMSO, the solvent itself coordinates Pd. Perform an aqueous workup to extract the product into EtOAc or MTBE, then treat the organic layer with the scavenger.

-

Fix 3: Add a trace amount of weak acid (Acetic Acid) if your product tolerates it. Protonating the pyridine nitrogen (

for this substrate) kills its ability to bind Pd, allowing the scavenger to win. Caution: Ensure acid does not hydrolyze the halides.

Q3: Can I use crystallization instead? A: Crystallization is effective but often leaves Pd trapped in the crystal lattice (occlusion).

-

Recommendation: Perform a "Scavenger-Assisted Crystallization." Add the scavenger to the hot solution during crystallization, filter hot to remove the scavenger, then let the filtrate cool to crystallize the product.

Workflow Visualization

Figure 2: Standard operating procedure for scavenger-based purification.

References

-

SiliCycle Inc. (2008).[2] SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues.[2][3][4] Organic Process Research & Development.[2]

-

International Council for Harmonisation (ICH). (2019). ICH Q3D(R2) Guideline for Elemental Impurities. European Medicines Agency.

-

Biotage. (2020).[5][6] Using Metal Scavengers to Remove Trace Metals such as Palladium.[2][4][6][7] Biotage Application Notes.

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

-

Makosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666. (Context for Nitropyridine reactivity).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. velocityscientific.com.au [velocityscientific.com.au]

- 5. ema.europa.eu [ema.europa.eu]

- 6. biotage.com [biotage.com]

- 7. m.youtube.com [m.youtube.com]

Technical Support Center: High-Efficiency Suzuki Coupling of Electron-Deficient Pyridines

Topic: Preventing Protodeboronation during the Coupling of 2-Bromo-3-chloro-4-nitropyridine Ticket ID: SUZ-PYR-4NO2-OPT Support Level: Senior Application Scientist

Executive Summary: The "Race Against Time"

You are encountering low yields and high byproduct formation (the de-boronated arene) when coupling This compound .

The Root Cause: While your substrate (the pyridine halide) is highly activated for oxidative addition due to the electron-withdrawing 4-nitro group, the 3-chloro substituent creates significant steric hindrance at the palladium center. This slows down the transmetallation step.

During this delay, your activated boronic acid partner (the nucleophile) accumulates in the basic solution. Instead of transferring to the palladium, it undergoes protodeboronation (hydrolysis of the C-B bond). To solve this, you must either accelerate transmetallation or throttle the release of the active boronic acid.

Diagnostic Hub (Q&A)

Q1: Why is my boronic acid decomposing? I thought the pyridine was the difficult part.

A: The pyridine is the electrophile. It reacts with Pd(0) rapidly. However, the catalytic cycle bottlenecks at transmetallation .

-

Mechanism: The base (e.g.,

) converts your boronic acid ( -

The Trap: Because the 3-Cl group on your pyridine blocks the approach to the Pd(II) center, the boronate anion "waits" in solution. If the solution contains water or protic solvents, the C-B bond breaks, replacing the boron with a proton (H).

Q2: I see the "de-boronated" partner in LCMS. Should I add more base?

A: Absolutely not. Adding more base or increasing pH accelerates protodeboronation. The rate of deboronation is often first-order with respect to hydroxide concentration (pH dependent).

-

Correction: Switch to a weaker base (e.g.,

) or an anhydrous base (e.g., KF) to minimize the concentration of free hydroxide ions.

Q3: Which catalyst system overcomes the 3-Cl steric hindrance?

A: You need a catalyst with a ligand that is both bulky (to force reductive elimination) and electron-rich (to speed up oxidative addition), but most importantly, one that facilitates rapid transmetallation.

-

Recommendation: XPhos Pd G4 or SPhos Pd G3 .

-

Why: These Buchwald precatalysts generate the active Pd(0) species immediately even at low temperatures, and the biaryl phosphine ligands are specifically designed to couple sterically hindered halides before the boronic acid decomposes.

Visualizing the Failure Mode

The diagram below illustrates the kinetic competition between the desired pathway (Coupling) and the failure mode (Protodeboronation).

Figure 1: Kinetic competition. The 3-Cl steric hindrance on the pyridine slows Pathway A, allowing Pathway B (Protodeboronation) to dominate.

Advanced Protocols

Choose Protocol A if you need speed and have the Buchwald precatalysts. Choose Protocol B if your boronic acid is extremely expensive or unstable (e.g., 2-pyridyl boronates).

Protocol A: Kinetic Acceleration (The "Buchwald" Method)

Uses highly active catalysts to finish the reaction before decomposition occurs.

| Component | Recommendation | Function |

| Catalyst | XPhos Pd G4 (2–5 mol%) | Rapidly couples hindered substrates at mild temps. |

| Solvent | THF or 1,4-Dioxane (degassed) | Aprotic solvents minimize proton sources. |

| Base | 0.5 M | Weaker base than carbonates; reduces deboronation rate. |

| Temp | 40 °C (Do not overheat) | Higher heat accelerates deboronation more than coupling. |

Step-by-Step:

-

Charge a vial with this compound (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).

-

Seal and purge with Argon/Nitrogen (3 cycles).

-

Add degassed THF (0.2 M concentration relative to halide).

-

Add degassed 0.5 M

(2.0 equiv). -

Stir vigorously at 40 °C. Monitor by LCMS at 30 mins.

Protocol B: The "Slow-Release" Strategy (MIDA Boronates)

Uses a protected boron source that releases the active species slowly, keeping the concentration of the vulnerable anion low.[1]

| Component | Recommendation | Function |

| Boron Source | MIDA Boronate ester | Protected boron; stable to base until hydrolyzed. |

| Catalyst | Pd(dppf)Cl2 or XPhos Pd G3 | Standard active catalysts. |

| Solvent | Dioxane : Water (10:1) | Water is required to slowly hydrolyze the MIDA. |

| Base | Promotes slow hydrolysis of MIDA. |

Step-by-Step:

-

Charge vial with Pyridine Halide (1.0 equiv), MIDA Boronate (1.5 equiv), and Catalyst (0.05 equiv).

-

Add

(3.0 equiv). -

Add Dioxane/Water mixture.

-

Heat to 60 °C .

-

Mechanism: The MIDA hydrolyzes slowly, releasing the boronic acid in small portions. The Pd catalyst consumes it immediately, leaving no excess to decompose.

Decision Logic for Optimization

Use this flow to select the correct modification for your specific experiment.

Figure 2: Optimization Decision Tree. Prioritize MIDA boronates for unstable partners; prioritize catalyst speed for sterically hindered couplings.

References

-

Mechanistic Insight on Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2010 , 132, 13100–13112.

-